molecular formula C9H12N2O B14551921 Methyl N-methyl-N-phenylcarbamimidate CAS No. 61979-21-3

Methyl N-methyl-N-phenylcarbamimidate

Cat. No.: B14551921
CAS No.: 61979-21-3
M. Wt: 164.20 g/mol
InChI Key: UYOYYQOTMLHIMD-UHFFFAOYSA-N
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Description

Methyl N-methyl-N-phenylcarbamimidate is an organic compound that belongs to the class of carbamimidates It is characterized by the presence of a methyl group, a phenyl group, and a carbamimidate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl N-methyl-N-phenylcarbamimidate can be synthesized through the reaction of aniline with dimethyl carbonate (DMC) in the presence of acid-base bifunctional ionic liquids as catalysts. The reaction is typically carried out at a temperature of 160°C for about 4 hours, resulting in a yield of 72% for this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl N-methyl-N-phenylcarbamimidate undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the carbamimidate group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding carbamates or reduction to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions with the use of catalysts.

    Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.

Major Products Formed

    Substitution Reactions: The major products are substituted carbamimidates or carbamates.

    Oxidation and Reduction Reactions: The major products include carbamates and amines, respectively.

Scientific Research Applications

Methyl N-methyl-N-phenylcarbamimidate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: this compound is used in the production of polymers and resins, where it acts as a cross-linking agent.

Mechanism of Action

The mechanism of action of methyl N-methyl-N-phenylcarbamimidate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This inhibition can lead to the modulation of various biochemical pathways, resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-phenylcarbamate
  • N-Methyl-N-phenylurea
  • N-Methyl-N-phenylcarbamate

Uniqueness

Methyl N-methyl-N-phenylcarbamimidate is unique due to its specific functional groups and the resulting chemical properties

Properties

CAS No.

61979-21-3

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

methyl N-methyl-N-phenylcarbamimidate

InChI

InChI=1S/C9H12N2O/c1-11(9(10)12-2)8-6-4-3-5-7-8/h3-7,10H,1-2H3

InChI Key

UYOYYQOTMLHIMD-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=N)OC

Origin of Product

United States

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